

Technical Support Center: Quality Control for Commercial Med27 Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Med 27

Cat. No.: B024687

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial antibodies against Mediator Complex Subunit 27 (Med27).

Frequently Asked Questions (FAQs)

Q1: What is Med27 and why is it important?

A1: Med27, also known as Mediator Complex Subunit 27, is a protein that in humans is encoded by the MED27 gene.^[1] It is a component of the Mediator complex, a multi-subunit coactivator involved in the regulated transcription of nearly all RNA polymerase II-dependent genes.^{[2][3]} The Mediator complex acts as a bridge between gene-specific regulatory proteins and the basal RNA polymerase II transcription machinery.^{[2][3]} Dysregulation of Med27 has been associated with several neurodevelopmental disorders and various types of cancer.^{[4][5][6]}

Q2: Which applications have been validated for commercially available Med27 antibodies?

A2: Commercial Med27 antibodies have been validated for a range of applications, including Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), and Chromatin Immunoprecipitation (ChIP).^{[7][8][9]} However, it is crucial to check the datasheet for the specific antibody you are using, as validation can vary between manufacturers and even between different lots of the same antibody.

Q3: What is the expected subcellular localization of Med27?

A3: Med27 is primarily localized to the nucleus.[8][9] Some studies have also reported localization to the nucleoli and cytosol.[1][9]

Q4: What is the expected molecular weight of Med27 in a Western Blot?

A4: The predicted molecular weight of Med27 is approximately 34 kDa.[4] However, the apparent molecular weight on a Western Blot may vary slightly depending on post-translational modifications and the specific electrophoresis conditions used.

Troubleshooting Guides

Western Blotting (WB)

Problem 1: No band or a very weak band is observed for Med27.

Possible Cause	Suggested Solution
Low protein expression in the sample	Med27 expression levels can vary between cell types and tissues. Ensure you are using a cell line or tissue known to express Med27. Consider using a positive control, such as a cell lysate from a line with confirmed Med27 expression. [10] You may also need to load a higher amount of total protein (20-30 µg is a good starting point, but up to 100 µg may be necessary for detecting modified proteins). [10]
Inefficient protein transfer	Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. [11] For smaller proteins like Med27 (~34 kDa), ensure you are not transferring for too long, which could cause the protein to pass through the membrane. [11]
Suboptimal antibody concentration	The optimal antibody concentration is critical. If the concentration is too low, the signal will be weak. Perform a titration experiment to determine the optimal dilution for your specific antibody and experimental conditions. [12]
Antibody inactivity	Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. You can check the antibody's activity using a dot blot. [13]
Presence of protease inhibitors	Protein degradation can lead to a weak or absent signal. Always include protease inhibitors in your lysis buffer to protect Med27 from degradation. [10]

Problem 2: Multiple bands or non-specific bands are observed.

Possible Cause	Suggested Solution
High antibody concentration	Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Try decreasing the antibody concentration and/or reducing the incubation time. [11]
Insufficient blocking	Inadequate blocking can result in the antibody binding non-specifically to the membrane. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). [12]
Inadequate washing	Insufficient washing can leave behind unbound antibodies, leading to background signal. Increase the number and/or duration of your wash steps. [11]
Protein degradation	Degradation of Med27 can result in smaller, non-specific bands. Ensure that your samples are fresh and have been handled properly with protease inhibitors. [10]
Post-translational modifications or splice variants	Med27 may exist in multiple forms due to post-translational modifications or alternative splicing, which could appear as multiple bands. [5] Consult the literature to see if multiple isoforms of Med27 have been reported.

Immunohistochemistry (IHC)

Problem: Weak or no staining is observed.

Possible Cause	Suggested Solution
Improper sample fixation and processing	The fixation method and duration can significantly impact antigen preservation. Ensure you are using the appropriate fixation protocol for your tissue and the specific Med27 antibody.
Ineffective antigen retrieval	Antigen retrieval is often necessary to unmask the epitope. The optimal method (heat-induced or enzymatic) and buffer (e.g., citrate or EDTA) will depend on the antibody and tissue. [14] You may need to test different antigen retrieval conditions.
Suboptimal antibody dilution	Similar to Western blotting, the antibody concentration is crucial. Perform a dilution series to find the optimal concentration for your Med27 antibody in IHC.
Low target protein expression	Med27 expression may be low in your tissue of interest. Use a positive control tissue known to express Med27 to validate your protocol and antibody.

Experimental Protocols

Western Blotting Protocol for Med27

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
 - Incubate on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.

- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- Sample Preparation:
 - Mix the protein lysate with Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.
- SDS-PAGE:
 - Load 20-30 µg of protein per well onto a polyacrylamide gel (a 10-12% gel is suitable for Med27).
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking:
 - Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with the Med27 primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the signal using a chemiluminescence imaging system.

Immunoprecipitation (IP) Protocol for Med27

- Cell Lysate Preparation:
 - Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., a buffer with 1% Triton X-100 or NP-40).
- Pre-clearing the Lysate:
 - Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
 - Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Add the Med27 primary antibody to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
- Elution:

- Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by Western Blotting using the Med27 antibody or an antibody against a potential interacting partner.

Immunohistochemistry (IHC) Protocol for Med27 (Paraffin-Embedded Tissues)

- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene.
 - Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.[\[15\]](#)
- Antigen Retrieval:
 - Perform heat-induced antigen retrieval using a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0, or 1 mM EDTA, pH 8.0).[\[14\]](#)
- Peroxidase Blocking:
 - Incubate the sections in a hydrogen peroxide solution to block endogenous peroxidase activity.[\[14\]](#)
- Blocking:
 - Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.[\[15\]](#)
- Primary Antibody Incubation:
 - Incubate the sections with the Med27 primary antibody at the optimal dilution overnight at 4°C.

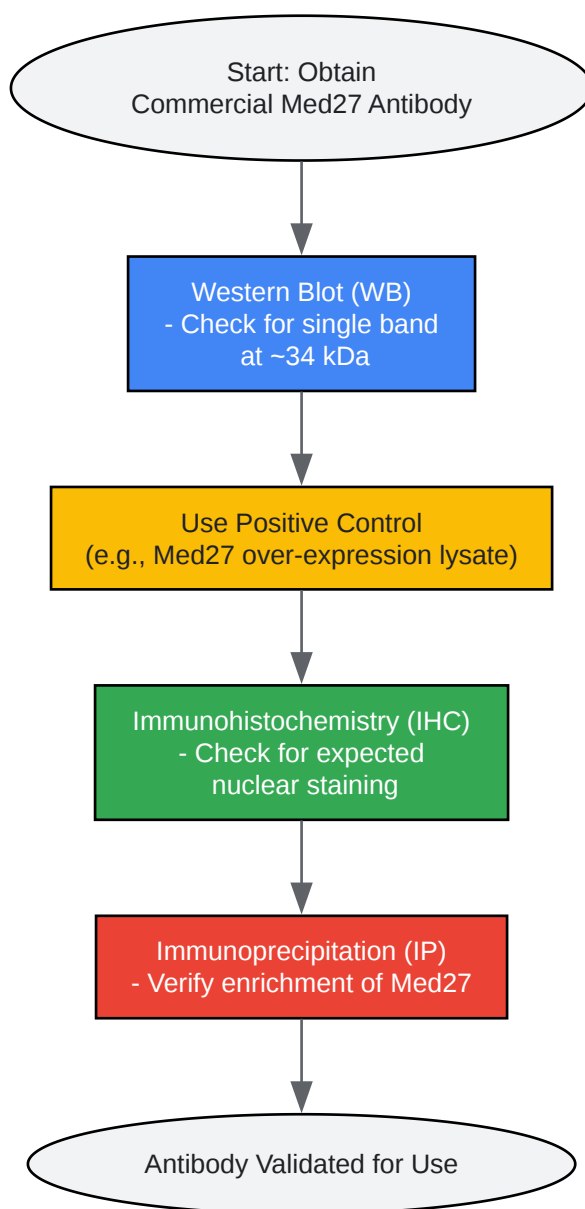
- Washing:
 - Wash the sections three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Detection:
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
 - Develop the signal using a chromogen such as DAB (3,3'-diaminobenzidine).
- Counterstaining:
 - Counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded ethanol series and xylene.
 - Mount with a permanent mounting medium.

Visualizations



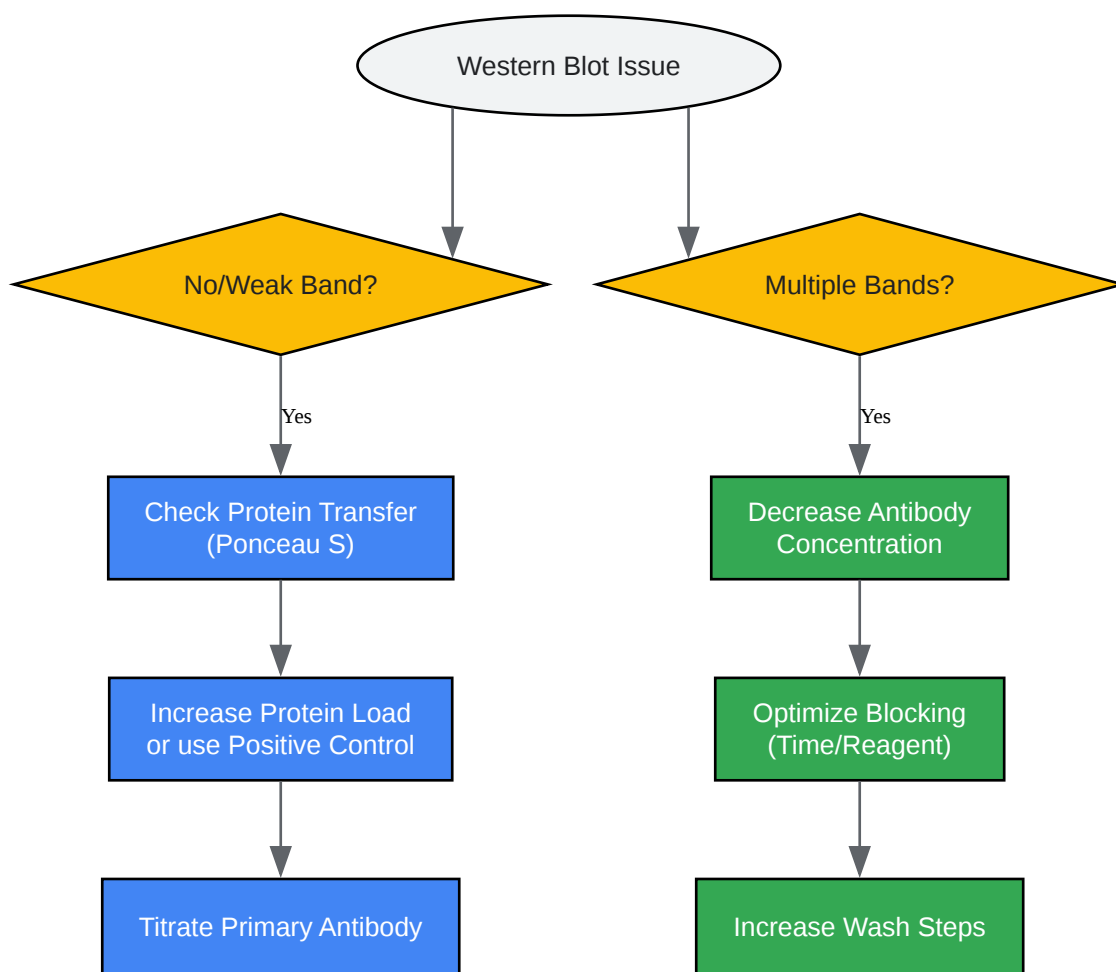
[Click to download full resolution via product page](#)

Caption: Simplified diagram of Med27's role within the Mediator complex in transcriptional activation.



[Click to download full resolution via product page](#)

Caption: A general workflow for the validation of commercial Med27 antibodies.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MED27 - Wikipedia [en.wikipedia.org]
- 2. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]

- 5. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-MED27 Antibody (A43051) | Antibodies.com [antibodies.com]
- 8. Anti-MED27 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. MED27 Antibody - BSA Free (NBP1-84377): Novus Biologicals [novusbio.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. genscript.com [genscript.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. labpages2.moffitt.org [labpages2.moffitt.org]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- To cite this document: BenchChem. [Technical Support Center: Quality Control for Commercial Med27 Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024687#quality-control-for-commercial-med27-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com